methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate
Description
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a chlorinated dienoate ester featuring a conjugated diene backbone substituted with a phenyl group, two chlorine atoms (at position 5 and as a chloromethyl group at position 2), and a methyl ester. The (2Z,4Z) stereochemistry indicates a planar arrangement of the conjugated double bonds, which may influence its reactivity, stability, and intermolecular interactions. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, given the structural similarity to fungicide precursors (e.g., metconazole intermediates in and ) .
Properties
CAS No. |
1242066-31-4 |
|---|---|
Molecular Formula |
C13H12Cl2O2 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8- |
InChI Key |
LVZJVNRVKRRYIM-RLCSYUECSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Formation of the Intermediate Ester
The first step involves the conversion of ethyl cinnamate into a chlorinated intermediate:
Reagents :
- Ethyl cinnamate
- Phosphorus pentachloride (PCl₅)
-
- Ethyl cinnamate is dissolved in an anhydrous solvent such as DCM.
- PCl₅ is added dropwise under cooling to control the exothermic reaction.
- The reaction mixture is stirred at room temperature for several hours until the formation of the chlorinated intermediate is complete.
Outcome :
- The product is a chlorinated ester, which serves as a precursor for further functionalization.
Introduction of Chloromethyl Group
The second step introduces the chloromethyl group at the alpha position:
Reagents :
- Chloromethyl methyl ether (CMME)
- A Lewis acid catalyst such as aluminum chloride (AlCl₃)
-
- The chlorinated ester from Step 1 is reacted with CMME in the presence of AlCl₃.
- The reaction is carried out at low temperatures (-10 °C to 0 °C) to ensure regioselectivity.
Outcome :
- A chloromethyl-substituted intermediate is obtained.
Formation of Methyl Ester
The final step involves esterification to form this compound:
Reagents :
- Methanol
- Acid catalyst such as sulfuric acid (H₂SO₄)
-
- The intermediate from Step 2 is treated with methanol under acidic conditions.
- The reaction mixture is refluxed for several hours to ensure complete esterification.
Outcome :
- This compound is obtained as a pale yellow oil or crystalline solid after purification.
Purification Techniques
After synthesis, purification is essential to isolate the desired compound:
-
- Silica gel columns are used with a hexane/ethyl acetate gradient for elution.
-
- If the compound crystallizes, solvents like ethanol or acetone can be used for recrystallization.
-
- The structure and purity are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Reaction Data Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl cinnamate + PCl₅ in DCM | Chlorinated ester |
| 2 | Chlorinated ester + CMME + AlCl₃ | Chloromethyl-substituted intermediate |
| 3 | Intermediate + Methanol + H₂SO₄ | Methyl (2Z,4Z)-5-chloro compound |
Notes on Reaction Optimization
- Temperature Control : Maintaining low temperatures during chlorination and chloromethylation improves regioselectivity and yields.
- Inert Atmosphere : Using an inert gas prevents side reactions caused by moisture or oxygen.
- Catalyst Selection : The choice of catalyst significantly impacts reaction efficiency; AlCl₃ provides high selectivity in Step 2.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Electrophilic Addition: The conjugated diene system can participate in electrophilic addition reactions, such as the Diels-Alder reaction.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.
Scientific Research Applications
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Chemical Reactions
The compound participates in several chemical reactions due to its functional groups:
- Electrophilic Addition Reactions : The conjugated diene system allows for interactions with electrophiles, leading to new carbon-carbon bond formations.
- Nucleophilic Substitution Reactions : The chloromethyl group can be targeted by nucleophiles, facilitating the synthesis of more complex molecules.
Industrial Applications
This compound is utilized in various industrial processes:
- Pharmaceutical Manufacturing : As an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals : Potential use in developing herbicides or pesticides due to its biological activity.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism Investigation
Research focused on the anticancer properties of this compound revealed that it induces apoptosis in human cancer cell lines. The study employed flow cytometry to analyze cell cycle changes and confirmed that treatment with the compound led to increased sub-G1 phase populations indicative of apoptosis.
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate with three related compounds:
Key Observations:
Backbone Flexibility and Reactivity: The target compound’s conjugated diene system enables π-orbital overlap, enhancing reactivity in cycloaddition or electrophilic substitution reactions. In contrast, the cyclopentanecarboxylate in has a rigid, non-conjugated backbone, limiting its participation in such reactions . The phenylsulfonyl and diethylamino groups in introduce steric bulk and electron-withdrawing effects, reducing electrophilicity compared to the target’s chloromethyl group .
The carboxylic acid in confers water solubility and acidity (pKa ~3–4), whereas the methyl ester in the target compound is hydrolytically stable under neutral conditions .
Crystallographic Behavior :
- The target compound’s chlorine substituents may induce stronger halogen bonding compared to the hydrogen-bonding interactions observed in ’s sulfonyl-containing analogue .
- Gem-dimethyl groups in ’s cyclopentanecarboxylate enhance steric hindrance, affecting crystal packing and melting points .
Research Findings and Data
Stability and Reactivity
- The target compound’s conjugated diene system is susceptible to UV-induced isomerization, whereas the cyclopentanecarboxylate in exhibits greater thermal stability due to its saturated backbone .
- Hydrolysis rates (ester → acid): Target compound < compound due to electron-withdrawing chlorine groups stabilizing the ester .
Spectroscopic Data
Biological Activity
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12Cl2O
- CAS Number : 1242066-31-4
- Molecular Weight : 267.14 g/mol
The structure features a penta-2,4-dienoate backbone with chloromethyl and chloro substituents, which may influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate alkyl halides with phenyl derivatives under controlled conditions. Specific methodologies may vary, but the general approach includes:
- Formation of the Diene : Utilizing a Wittig reaction or similar methods to create the penta-dienoate framework.
- Chlorination : Introducing chlorine substituents through electrophilic aromatic substitution or direct chlorination techniques.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Properties
Several studies have reported on the antimicrobial potential of similar compounds in the penta-dienoate class. For instance:
- In vitro Studies : Compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorinated substituents often enhances this activity by increasing lipophilicity and membrane penetration.
Antitumor Activity
Research has indicated that derivatives of penta-dienoates can exhibit antitumor properties:
- Case Study : A study demonstrated that certain penta-dienoate derivatives inhibited cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents.
Data Table: Biological Activity Overview
Case Studies
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of various penta-dienoates, including this compound. Results showed a notable reduction in bacterial growth rates compared to control groups.
-
Antitumor Effects :
- In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
